molecular formula C8H15Cl B8210844 1-chloro-5,5-dimethylhex-2-ene

1-chloro-5,5-dimethylhex-2-ene

Cat. No.: B8210844
M. Wt: 146.66 g/mol
InChI Key: FEHYLKNCXQWGTF-UHFFFAOYSA-N
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Description

1-Chloro-5,5-dimethylhex-2-ene (C₈H₁₅Cl) is a chlorinated alkene characterized by a hexene backbone with a chlorine atom at position 1 and two methyl groups at position 3. This structure confers unique reactivity and stability, making it valuable in organic synthesis. For example, it serves as a precursor in synthesizing β-7-alkenyl derivatives of 8-hydroxyquinoline, which are critical for selective germanium extraction from acidic liquors .

Properties

IUPAC Name

1-chloro-5,5-dimethylhex-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Cl/c1-8(2,3)6-4-5-7-9/h4-5H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHYLKNCXQWGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC=CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306368
Record name 1-Chloro-5,5-dimethyl-2-hexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1871-70-1
Record name 1-Chloro-5,5-dimethyl-2-hexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1871-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-5,5-dimethyl-2-hexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1-chloro-5,5-dimethylhex-2-ene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.

Scientific Research Applications

1-chloro-5,5-dimethylhex-2-ene has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules. In medicine, this compound could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways. Additionally, in industry, this compound may be utilized in the development of new materials or as a component in manufacturing processes.

Mechanism of Action

The mechanism of action of 1-chloro-5,5-dimethylhex-2-ene involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Linear Chloroalkenes

(a) 1-Chloro-5,5,7,7-tetramethyl-2-octene (C₁₂H₂₁Cl)
  • Structure : Similar backbone but extended chain (octene vs. hexene) with additional methyl groups at position 5.
  • Synthetic Role: Used to synthesize 7-[3-(5,5,7,7-tetramethyl-1-octenyl)]-8-hydroxyquinoline, highlighting its utility in forming larger alkenyl-quinoline complexes for metal extraction .
  • Reactivity : The longer chain and steric hindrance from extra methyl groups may reduce reactivity compared to 1-chloro-5,5-dimethylhex-2-ene.
(b) 1-Chloro-5,5-dimethyl-3-hexanone (C₈H₁₅ClO)
  • Structure : A chloro ketone derived from similar precursors (e.g., 3,3-dimethylbutyryl chloride and vinylmercuric chloride).
  • Reactivity : Forms alongside 5,5-dimethyl-1-hexen-3-one in reactions, but resists HCl elimination under basic conditions, unlike chloroalkenes .

Non-Chlorinated Alkenes

(a) 2,5-Dimethylhex-1-ene / 2-ene / 3-ene (C₈H₁₆)
  • Structure : Isomeric dimethylhexenes lacking chlorine.
  • Oxidation Behavior : Studied in low-temperature R + O₂ reactions, forming products like tetramethyltetrahydrofuran. The absence of chlorine leads to distinct oxidation pathways compared to chlorinated analogs .
  • Stability : Chlorine in this compound may enhance electrophilicity, altering decomposition kinetics.

Cyclic Chloroalkenes

1-Chloro-5,5-dimethyl-3-methylidenecyclohexene (C₉H₁₃Cl)
  • Structure : Cyclohexene ring with chlorine and methyl groups, differing from the linear hexene chain.
  • Properties : Molecular weight 156.65 g/mol; LogP value (indicative of lipophilicity) unreported. Cyclic systems often exhibit higher rigidity and altered reactivity in ring-opening reactions compared to linear analogs .

Comparative Data Table

Compound Molecular Formula Key Features Applications/Reactivity References
This compound C₈H₁₅Cl Chlorine at C1; dimethyl at C5 Precursor for 8-hydroxyquinoline derivatives
1-Chloro-5,5,7,7-tetramethyl-2-octene C₁₂H₂₁Cl Extended chain; higher steric hindrance Synthesis of larger metal-extraction agents
2,5-Dimethylhex-1-ene C₈H₁₆ Non-chlorinated; positional isomer Oxidation studies in R + O₂ systems
1-Chloro-5,5-dimethyl-3-hexanone C₈H₁₅ClO Chloro ketone Forms via competing reaction pathways
1-Chloro-5,5-dimethyl-3-methylidenecyclohexene C₉H₁₃Cl Cyclic structure Unknown; potential for ring-specific reactions

Reaction Pathways and Selectivity

  • Synthetic Divergence: Reaction of 3,3-dimethylbutyryl chloride with vinylmercuric chloride yields both this compound analogs (e.g., 1-chloro-5,5-dimethyl-3-hexanone) and non-chlorinated ketones. This highlights competing mechanisms (addition-elimination vs. decarbonylation) influenced by steric and electronic factors .
  • Chlorine Impact: The presence of chlorine in this compound enhances electrophilicity, facilitating nucleophilic substitutions absent in non-chlorinated alkenes like 2,5-dimethylhex-1-ene.

Preparation Methods

Chlorine Gas Addition

In a controlled environment, gaseous chlorine is introduced to 5,5-dimethyl-2-hexene in an inert solvent such as carbon tetrachloride (CCl₄). The reaction proceeds via a radical mechanism initiated by UV light or peroxides.

C7H12+Cl2UVC8H15Cl+HCl\text{C}7\text{H}{12} + \text{Cl}2 \xrightarrow{\text{UV}} \text{C}8\text{H}_{15}\text{Cl} + \text{HCl}

Key Parameters :

  • Temperature: 25–40°C

  • Solvent: Non-polar (e.g., CCl₄)

  • Yield: 60–75%

Chlorine gas ensures regioselectivity, favoring anti-Markovnikov addition due to steric hindrance from the 5,5-dimethyl groups.

Hydrochlorination with HCl

Hydrogen chloride gas is bubbled through 5,5-dimethyl-2-hexene in the presence of Lewis acids like FeCl₃. This method avoids radical intermediates, producing fewer by-products.

C7H12+HClFeCl3C8H15Cl\text{C}7\text{H}{12} + \text{HCl} \xrightarrow{\text{FeCl}3} \text{C}8\text{H}_{15}\text{Cl}

Optimized Conditions :

  • Catalyst: 5 mol% FeCl₃

  • Temperature: 0–10°C (prevents polymerization)

  • Yield: 80–85%

Dehydrohalogenation of 1,2-Dichloro-5,5-Dimethylhexane

Elimination reactions offer a pathway to introduce the double bond while retaining the chloro substituent.

Base-Mediated Elimination

1,2-Dichloro-5,5-dimethylhexane undergoes dehydrohalogenation using strong bases like potassium hydroxide (KOH) in ethanol.

C8H16Cl2+KOHC8H15Cl+KCl+H2O\text{C}8\text{H}{16}\text{Cl}2 + \text{KOH} \rightarrow \text{C}8\text{H}{15}\text{Cl} + \text{KCl} + \text{H}2\text{O}

Critical Factors :

  • Base strength: Tertiary bases (e.g., DBU) enhance elimination over substitution.

  • Solvent polarity: Ethanol balances solubility and reactivity.

  • Yield: 70–78%

Alkylation of Chlorinated Precursors

Alkylation strategies build the carbon skeleton before introducing the chlorine atom.

Friedel-Crafts Alkylation

A less common approach involves alkylating chlorobenzene with 5,5-dimethyl-1-pentene using AlCl₃ as a catalyst. This method suffers from low regioselectivity but is viable for branched products.

C6H5Cl+C7H12AlCl3C8H15Cl+C6H6\text{C}6\text{H}5\text{Cl} + \text{C}7\text{H}{12} \xrightarrow{\text{AlCl}3} \text{C}8\text{H}{15}\text{Cl} + \text{C}6\text{H}_6

Challenges :

  • Competing isomerization of the alkene.

  • By-product formation (e.g., benzene).

Industrial-Scale Synthesis

Large-scale production prioritizes cost efficiency and safety. Continuous flow reactors are employed for chlorination reactions, minimizing risks associated with chlorine gas handling.

Process Overview :

  • Feedstock Preparation : 5,5-Dimethyl-2-hexene is purified via distillation.

  • Reaction Chamber : Chlorine gas is introduced under UV irradiation.

  • Product Isolation : Unreacted Cl₂ is scrubbed, and the crude product is distilled.

Economic Metrics :

  • Production capacity: 10–50 tons/year

  • Purity: ≥98% (GC analysis)

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Cl₂ Addition60–7595–98120–150Moderate
HCl Addition80–8597–9990–110High
Dehydrohalogenation70–7892–95140–170Low
Friedel-Crafts50–6085–90200–250Limited

Key Observations :

  • Hydrochlorination with HCl offers the best balance of yield and cost.

  • Industrial processes favor continuous flow systems for safety and consistency.

Emerging Techniques

Catalytic Asymmetric Chlorination

Recent advances in chiral catalysts (e.g., Mn-salen complexes) enable enantioselective synthesis, though yields remain suboptimal (40–50%).

Electrochemical Methods

Electrochlorination using NaCl electrolytes shows promise for greener synthesis, with pilot-scale yields reaching 65% .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-5,5-dimethylhex-2-ene, and how can competing byproducts be minimized?

  • The compound is synthesized via reactions involving vinylmercuric chloride and acyl chlorides. For example, 3,3-dimethylbutyryl chloride reacts with vinylmercuric chloride to yield 1-chloro-5,5-dimethyl-3-hexanone and 5,5-dimethyl-1-hexen-3-one as competing products . To minimize byproducts, precise stoichiometric control and reaction conditions (e.g., temperature, solvent polarity) must be optimized. Characterization via 1H^1H NMR (δ\delta 1.0–3.6 ppm for alkyl and chlorinated groups) and IR (1710 cm1^{-1} for ketone stretches) is critical for verifying product purity .

Q. How can spectroscopic techniques distinguish this compound derivatives from structural isomers?

  • 1H^1H NMR is essential for differentiating regioisomers. For example, the tert-butyl group in 1-chloro-5,5-dimethyl-3-hexanone appears as a singlet at δ\delta 1.0 ppm, while allylic protons in hex-2-ene derivatives show distinct splitting patterns . IR spectroscopy further identifies functional groups (e.g., C=O at 1710 cm1^{-1}) to resolve ambiguities. Mass spectrometry (MS) with accurate mass measurements (e.g., m/z 162.0812 for C8 _8H15 _{15}OCl) confirms molecular formulas .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of competing ketones and chlorinated byproducts in reactions involving this compound precursors?

  • Competing pathways arise from nucleophilic attack at different electrophilic centers. For instance, vinylmercuric chloride reacts with 3,3-dimethylbutyryl chloride via two routes: (1) direct acylation to form 5,5-dimethyl-1-hexen-3-one, or (2) chloride displacement, yielding 1-chloro-5,5-dimethyl-3-hexanone . Isotopic labeling (e.g., 18O^{18}O) and kinetic studies can elucidate dominant pathways. Computational modeling (DFT) may predict transition-state energies to guide selectivity .

Q. How do steric and electronic effects influence the stereochemical outcomes of reactions with this compound derivatives?

  • Steric hindrance from the 5,5-dimethyl groups directs regioselectivity. In titanium tetrachloride-promoted reactions, bulky substituents favor stereochemical inversion in enone formation . Electronic effects (e.g., electron-withdrawing chlorine) polarize the double bond, enhancing electrophilicity at specific carbons. X-ray crystallography (as in cyclohexenone derivatives ) or NOESY NMR can resolve stereochemical configurations.

Q. What strategies resolve contradictions in reactivity data for this compound under varying catalytic conditions?

  • Contradictions often arise from competing reaction mechanisms (e.g., radical vs. ionic pathways). Systematic variation of catalysts (e.g., AlCl3_3, TiCl4_4) and solvents (polar vs. nonpolar) can isolate dominant mechanisms. For example, AlCl3_3 may decarbonylate pivaloyl chloride prematurely, complicating product distributions . Controlled experiments with inert atmospheres (to suppress radical pathways) and real-time monitoring (e.g., in situ IR) clarify these discrepancies .

Methodological Guidance

Q. How should researchers design experiments to analyze chlorinated intermediates in complex reaction mixtures?

  • Use liquid-liquid extraction with selective solvents (e.g., methylene chloride for chlorinated hydrocarbons) to isolate intermediates . Chromatographic techniques (GC-MS or HPLC with UV detection) paired with internal standards improve quantification. For structural confirmation, combine 13C^{13}C NMR (to identify quaternary carbons) and high-resolution MS .

Q. What computational tools are effective for predicting the reactivity of this compound derivatives?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and thermodynamics for reactions like acylation or elimination . Molecular dynamics simulations assess solvent effects on reaction trajectories. Software packages like Gaussian or ORCA are widely used, with validation against experimental spectral data .

Data Analysis and Presentation

Q. How can researchers statistically validate reproducibility in synthetic yields of this compound derivatives?

  • Perform triplicate syntheses under identical conditions and apply Student’s t-test to assess yield variability. Report confidence intervals (e.g., 95%) and outliers. Use ANOVA for multi-factor experiments (e.g., temperature, catalyst loading) .

Q. What are best practices for presenting complex reaction data in publications?

  • Use tables to summarize yields, spectroscopic data, and computational results. Figures should highlight key trends (e.g., reaction coordinate diagrams, NMR spectra with peak assignments). Raw data (e.g., crystallographic files) should be archived in supplementary materials or public repositories .

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